molecular formula C22H25N5O2S B2614401 2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1324708-25-9

2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2614401
CAS No.: 1324708-25-9
M. Wt: 423.54
InChI Key: WDUQQDZXDTWRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two privileged heterocyclic systems in medicinal chemistry—an imidazo[1,2-a]pyridine and a nicotinoyl (pyridine) moiety—linked through a complex carboxamide-piperidine scaffold. The integration of multiple nitrogen-containing heterocycles is a recognized strategy in drug discovery, as such structures often exhibit improved therapeutic properties and enhanced interaction with biological targets . The compound's specific architecture, including the methylthio ether group on the nicotinoyl ring, makes it a compelling subject for investigating structure-activity relationships and developing new bioactive molecules. Main Applications & Research Value: The core value of this compound lies in its potential as a versatile scaffold in antimicrobial and antiviral research. Compounds featuring fused imidazo[1,2-a]pyridine and pyridine nuclei have been extensively noted in scientific literature for their significant biological activities . The presence of the amide linkage is particularly important, as it is known to contribute to high potency and favorable binding characteristics in antimicrobial agents . Researchers can utilize this chemical to probe its activity against a range of bacterial pathogens or to study its mechanism of action against specific viral targets. Furthermore, its structural complexity provides an excellent template for molecular docking studies, allowing scientists to model its interactions with proteins and enzymes, such as lectins or reductases, which are critical in pathogenesis . Handling & Usage: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The compound should be stored under recommended conditions to maintain its stability and purity.

Properties

IUPAC Name

2-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-15-19(27-11-4-3-7-18(27)25-15)20(28)24-14-16-8-12-26(13-9-16)22(29)17-6-5-10-23-21(17)30-2/h3-7,10-11,16H,8-9,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQQDZXDTWRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety, a nicotinoyl group, and an imidazo[1,2-a]pyridine backbone. Its molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 400.5 g/mol. The presence of sulfur in the methylthio group and nitrogen in the piperidine ring enhances its biological reactivity.

Inhibition of Signaling Pathways

Research indicates that compounds similar to This compound may act as inhibitors of critical signaling pathways involved in tumor growth:

  • Hedgehog Signaling Pathway : This pathway is crucial for cell differentiation and proliferation. Inhibitors targeting this pathway have shown promise in reducing tumor growth in various cancer models .

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound has demonstrated inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for related compounds have been reported as low as 3.0 µM for potent derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the imidazo structure can significantly influence potency and selectivity against cancer cell lines .

Preclinical Studies

Several preclinical studies have evaluated the biological activity of this compound and its analogs:

  • Antimycobacterial Activity : Related compounds have been screened for their ability to inhibit Mycobacterium tuberculosis, showing selective inhibition with no activity against gram-positive or gram-negative pathogens .
  • C-Met Inhibition : Some derivatives have been shown to inhibit c-Met phosphorylation, a critical factor in oncogenic signaling. For instance, modifications to the amide structure enhanced potency significantly .

Comparative Efficacy

A comparative analysis of various derivatives reveals differences in efficacy:

CompoundTarget Cell LineIC50 (µM)Mechanism
22eEBC cell276.8c-Met inhibition
22kEBC cell137.5c-Met inhibition
3MCF-7<10General anticancer activity

These findings illustrate that structural modifications can lead to substantial changes in biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism : It modulates the HIF pathway, which is critical in tumor growth regulation under hypoxic conditions.
  • Findings : Studies have shown that it induces apoptosis in various cancer cell lines by promoting the expression of pro-apoptotic factors .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial efficacy against specific bacterial strains:

  • Evaluation Methods : Compounds derived from similar structures have been screened using agar well diffusion and double dilution methods.
  • Results : Moderate activity against strains such as Staphylococcus aureus and Escherichia coli has been reported .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Biochemical Pathways : Its interaction with HIF signaling could lead to reduced inflammation through modulation of specific inflammatory mediators .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of this compound:

  • Synthesis Methodology : The synthesis involves several steps starting from the preparation of the piperidine ring and subsequent introduction of functional groups.
  • Biological Evaluation : The synthesized compounds have undergone rigorous testing for anticancer efficacy against a panel of cancer cell lines, demonstrating significant growth inhibition rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide (JNO)

  • Molecular Formula : C₁₉H₂₃N₇O
  • Molecular Weight : 365.44 g/mol
  • Key Structural Features: Imidazo[1,2-a]pyridine fused to a pyrimidine ring. Piperidine-linked acetamide substituent. No methylthio group, unlike the target compound.
  • Relevance: JNO () shares the imidazo[1,2-a]pyridine-piperidine scaffold but lacks the methylthio-nicotinoyl group.

2-methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Molecular Formula: Not explicitly stated ().
  • Key Structural Features: Imidazo[1,2-a]pyridine-carboxamide backbone. 3-Nitrophenyl and thiazolidinone substituents. Synthesized via a one-pot reaction with 89% yield and melting point 223–226°C ().
  • The synthetic yield (89%) suggests efficient methodology applicable to the target molecule’s synthesis .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2d)

  • Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate
  • Molecular Formula : C₂₇H₂₃N₃O₇
  • Molecular Weight : 501.49 g/mol
  • Key Features :
    • Reduced imidazo[1,2-a]pyridine ring (tetrahydro form).
    • Nitrophenyl and ester substituents.
    • Melting point: 215–217°C ().
  • Relevance : The tetrahydro modification increases ring saturation, likely enhancing conformational flexibility but reducing aromatic π-stacking interactions compared to the fully aromatic target compound .

2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyrimidine

  • Molecular Formula : C₁₃H₁₀N₄O₃
  • Molecular Weight : 270.24 g/mol
  • Key Features :
    • Imidazo[1,2-a]pyrimidine core (vs. pyridine in the target compound).
    • Methoxyphenyl and nitro substituents.
  • The methoxy group may enhance solubility relative to the methylthio group in the target molecule .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine Methylthio-nicotinoyl, methyl ~450 (estimated) High lipophilicity (predicted)
JNO () Imidazo[1,2-a]pyridine Pyrimidinylamino, methylacetamide 365.44 Moderate metabolic stability
2-methyl-N-(2-(3-nitrophenyl)-4-oxothiazolidin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine 3-Nitrophenyl, thiazolidinone ~400 (estimated) High synthetic yield (89%)
Tetrahydroimidazo[1,2-a]pyridine derivative (2d, ) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, benzyl, esters 501.49 Enhanced conformational flexibility
2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyrimidine () Imidazo[1,2-a]pyrimidine 4-Methoxyphenyl, nitro 270.24 Improved aqueous solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.